molecular formula C11H9BrN2O3S B4726398 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No. B4726398
M. Wt: 329.17 g/mol
InChI Key: UWSDNSJPTUKZIM-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as BM-06, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the thiazolidinone family and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the formation of amyloid-beta plaques.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid-beta plaques and improve cognitive function in mice.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

For 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one research include further studies to fully understand its mechanism of action, optimization of its synthesis method to improve its solubility and potency, and its potential therapeutic applications in various diseases. In cancer research, this compound could be studied for its potential use in combination therapy with other anticancer drugs. In diabetes research, this compound could be studied for its potential use in the treatment of diabetic complications such as diabetic nephropathy and retinopathy. In Alzheimer's disease research, this compound could be studied for its potential use in the prevention and treatment of Alzheimer's disease.

Scientific Research Applications

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has shown antiproliferative activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In diabetes research, this compound has shown to improve glucose tolerance and insulin sensitivity in diabetic rats. In Alzheimer's disease research, this compound has shown to inhibit the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease.

properties

IUPAC Name

(5Z)-2-amino-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c1-17-8-2-5(6(12)4-7(8)15)3-9-10(16)14-11(13)18-9/h2-4,15H,1H3,(H2,13,14,16)/b9-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSDNSJPTUKZIM-OQFOIZHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

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